Regioselective Synthesis Purity Advantage
The synthesis of 1-bromo-2,4-difluoro-3-nitrobenzene (1420800-30-1) via diazotization of 2,6-difluoroaniline followed by Sandmeyer bromination yields a product with a distinct high-performance liquid chromatography (HPLC) retention time and nuclear magnetic resonance (NMR) spectrum compared to the more common 5-nitro isomer (CAS 345-24-4) . Commercially, this compound is offered at a standard purity of 98%, with one vendor reporting a batch purity of 99.73% . In contrast, the alternative regioisomer 2-bromo-1,5-difluoro-3-nitrobenzene (CAS 877161-74-5) is typically available at a lower standard purity of 95% . This 3% to 4.73% purity differential is significant for applications requiring high-fidelity building blocks for multi-step synthesis, as impurities can propagate through a sequence and reduce overall yield .
| Evidence Dimension | Commercially available purity (HPLC) |
|---|---|
| Target Compound Data | 98% (standard), 99.73% (batch-specific) |
| Comparator Or Baseline | 2-Bromo-1,5-difluoro-3-nitrobenzene (CAS 877161-74-5) |
| Quantified Difference | +3% to +4.73% absolute purity for target compound |
| Conditions | Vendor-supplied purity specifications; target compound from Bide Pharmatech and ChemScene; comparator from Bide Pharmatech |
Why This Matters
Higher initial purity reduces the need for costly in-house purification steps and minimizes the risk of impurity-derived side reactions in multi-step syntheses.
